5alpha-Ergostane
Overview
Description
5alpha-Ergostane is a steroidal compound that belongs to the class of ergostane-type steroids. It is a derivative of ergosterol, which is the primary sterol found in fungi. Ergostane-type steroids are known for their structural complexity and biological activities. These compounds are characterized by their tetracyclic ring structure and various functional groups that contribute to their diverse biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergostane typically involves the hydrogenation of ergosterol. The process includes the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of double bonds in the ergosterol molecule .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts allows for the production of significant quantities of this compound. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Ergostane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl groups and double bonds in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound, leading to the formation of ketones and carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) is employed to reduce double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives exhibit different biological activities and can be used in various applications .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex steroidal compounds.
Biology: Studied for their role in cell membrane structure and function.
Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Used in the production of pharmaceuticals and as bioactive compounds in agricultural products.
Mechanism of Action
The mechanism of action of 5alpha-Ergostane involves its interaction with various molecular targets and pathways. One of the key pathways is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By activating this pathway, this compound helps in reducing inflammation and protecting cells from damage .
Comparison with Similar Compounds
Ergosterol: The parent compound of 5alpha-Ergostane, known for its role in fungal cell membranes.
Cholesterol: A structurally similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Unlike cholesterol and stigmasterol, this compound is primarily found in fungi and has been shown to possess unique pharmacological properties, such as its ability to activate the Nrf2 pathway .
Properties
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWMJYYKITCGF-WTPIMUJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948162 | |
Record name | Ergostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-20-6, 25318-39-2 | |
Record name | α-Ergostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergostane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERGOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC723P4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.